molecular formula C19H13NO2S2 B12159027 (5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12159027
M. Wt: 351.4 g/mol
InChI Key: ZXZZEAJKZYTEKM-BOPFTXTBSA-N
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Description

(5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a furan-2-ylmethyl ketone with a naphthalen-1-ylmethylidene thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been investigated for its potential antimicrobial, antifungal, and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various pathogens and cancer cells, making them promising candidates for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a potential lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatile reactivity and biological activity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives such as:

  • 2-thioxo-4-thiazolidinone
  • 3-aryl-2-thioxo-4-thiazolidinone
  • 5-arylidene-2-thioxo-4-thiazolidinone

Uniqueness

What sets (5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of the furan and naphthalene rings, which may confer distinct biological activities and reactivity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C19H13NO2S2

Molecular Weight

351.4 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13NO2S2/c21-18-17(24-19(23)20(18)12-15-8-4-10-22-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-11H,12H2/b17-11-

InChI Key

ZXZZEAJKZYTEKM-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

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